molecular formula C7H5ClO5S B094297 5-Chlorosulfonyl-2-hydroxybenzoic acid CAS No. 17243-13-9

5-Chlorosulfonyl-2-hydroxybenzoic acid

Cat. No. B094297
M. Wt: 236.63 g/mol
InChI Key: SJXHSFSHNKFRLN-UHFFFAOYSA-N
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Patent
US07557114B2

Procedure details

To 3.26 mol chlorosulfonic acid at 0° C. was added 652 mmol salicylic acid in small portions and the mixture was then allowed to stir at RT for 1 h, then at 50° C. for 1 h, and finally at 70° C. for 1 h. The mixture was then added dropwise to 1000 ml ice-water with stirring and stirring continued for an additional 30 min. The ensuing white crystals were collected by filtration, washed three times with water, and then dried in vacuo at 45° C. for 16 h to yield the title compound. MS (m/e): 236.8 ([{37Cl}M−H]−, 33%), 235.0 ([{37Cl}M−H]−, 100%)
Quantity
3.26 mol
Type
reactant
Reaction Step One
Quantity
652 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[C:6]([OH:15])(=[O:14])[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[OH:9]>>[Cl:1][S:2]([C:12]1[CH:11]=[CH:10][C:8]([OH:9])=[C:7]([CH:13]=1)[C:6]([OH:15])=[O:14])(=[O:5])=[O:3]

Inputs

Step One
Name
Quantity
3.26 mol
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
652 mmol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Step Two
Name
ice water
Quantity
1000 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
finally at 70° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for an additional 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The ensuing white crystals were collected by filtration
WASH
Type
WASH
Details
washed three times with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C. for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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